N-ethyl-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-5-sulfonamide
描述
N-ethyl-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-5-sulfonamide, also known as EDBI, is a chemical compound with various scientific research applications. EDBI is a potent inhibitor of the protein-protein interaction between transcription factor HIF-1α and its coactivator p300/CBP. EDBI has been shown to inhibit the transcriptional activity of HIF-1α, a key regulator of the cellular response to hypoxia.
作用机制
N-ethyl-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-5-sulfonamide acts as a potent inhibitor of the protein-protein interaction between HIF-1α and its coactivator p300/CBP. This interaction is critical for the transcriptional activity of HIF-1α, and inhibition of this interaction leads to the inhibition of HIF-1α transcriptional activity. This, in turn, leads to the inhibition of the cellular response to hypoxia, which is critical for the development and progression of various types of cancer.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. In addition to its ability to inhibit the transcriptional activity of HIF-1α, this compound has also been shown to inhibit the proliferation of cancer cells and induce apoptosis. This compound has also been shown to have anti-inflammatory effects, making it a promising candidate for the development of novel anti-inflammatory therapies.
实验室实验的优点和局限性
One of the main advantages of N-ethyl-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-5-sulfonamide is its specificity for the protein-protein interaction between HIF-1α and p300/CBP. This specificity makes it a valuable tool for studying the cellular response to hypoxia and the development and progression of various types of cancer. However, this compound also has some limitations for lab experiments. For example, this compound is a relatively complex molecule that can be difficult to synthesize, and its activity can be affected by factors such as pH and temperature.
未来方向
There are several future directions for the research on N-ethyl-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-5-sulfonamide. One promising direction is the development of novel cancer therapies based on the inhibition of the protein-protein interaction between HIF-1α and p300/CBP. Another promising direction is the development of novel anti-inflammatory therapies based on the anti-inflammatory effects of this compound. Additionally, further research is needed to understand the biochemical and physiological effects of this compound and to optimize its synthesis and activity for use in lab experiments.
科学研究应用
N-ethyl-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-5-sulfonamide has been shown to have a wide range of scientific research applications. One of the most promising applications of this compound is in the field of cancer research. HIF-1α is a key regulator of the cellular response to hypoxia, and its overexpression has been linked to the development and progression of various types of cancer. This compound has been shown to inhibit the transcriptional activity of HIF-1α, making it a promising candidate for the development of novel cancer therapies.
属性
IUPAC Name |
N-ethyl-1,3-dioxobenzo[de]isoquinoline-5-sulfonamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O4S/c1-2-15-21(19,20)9-6-8-4-3-5-10-12(8)11(7-9)14(18)16-13(10)17/h3-7,15H,2H2,1H3,(H,16,17,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOUAKFKNSZDQCB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)C1=CC2=C3C(=C1)C=CC=C3C(=O)NC2=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。